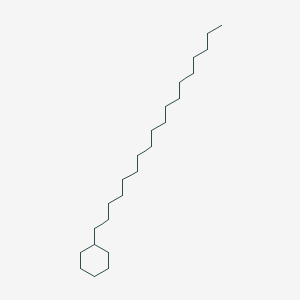

Octadecylcyclohexane

Description

Properties

IUPAC Name |

octadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h24H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWVNZNVTGBKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063476 | |

| Record name | Cyclohexane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-06-1 | |

| Record name | Octadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octadecylcyclohexane for Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylcyclohexane (C24H48, CAS No. 4445-06-1) is a saturated hydrocarbon characterized by a cyclohexane ring substituted with an eighteen-carbon alkyl chain. This unique molecular architecture, combining a cyclic and a long linear aliphatic component, imparts a distinct set of physicochemical properties that make it a compound of interest in various industrial and research applications. Its high molecular weight, hydrophobicity, and thermal stability are key attributes that define its utility. This guide will provide a detailed exploration of these properties and discuss the scientific rationale behind its potential use, particularly within the realm of drug development as a lipophilic excipient.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to understanding its behavior and potential applications. These properties are summarized in the table below, followed by a detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C24H48 | [1] |

| Molecular Weight | 336.64 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Boiling Point | 409 °C | [1] |

| Melting Point | 43 °C | [1] |

| Density | 0.824 g/cm³ | [1] |

| Refractive Index | 1.456 | [1] |

| Solubility | Insoluble in polar solvents (e.g., water); Soluble in non-polar organic solvents. | [1] |

| Vapor Pressure | Low | [1] |

| Flash Point | 195.2 °C | [1] |

| Chemical Stability | High; resistant to oxidation | [1] |

The long octadecyl chain is the primary contributor to the molecule's high boiling and melting points, as it allows for significant van der Waals interactions between molecules. The cyclohexane ring adds rigidity to the structure and contributes to its thermal stability. Its non-polar nature, a consequence of being a hydrocarbon, dictates its solubility profile, rendering it immiscible with water but soluble in other non-polar organic solvents. This high degree of lipophilicity is a critical characteristic for its potential use in pharmaceutical formulations.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of octadecylbenzene. This well-established method provides a high-yield route to the saturated cycloalkane.

Experimental Protocol: Catalytic Hydrogenation of Octadecylbenzene

Objective: To synthesize this compound by the catalytic hydrogenation of octadecylbenzene.

Methodology:

-

Reactor Setup: A high-pressure autoclave reactor is charged with octadecylbenzene and a suitable solvent, such as ethanol or hexane.

-

Catalyst Addition: A heterogeneous catalyst, typically a noble metal like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling the reactor and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by vacuum distillation or recrystallization to obtain high-purity this compound.

Causality behind Experimental Choices: The choice of a heterogeneous catalyst allows for easy separation from the reaction mixture post-reaction. High pressure and temperature are employed to overcome the activation energy of the hydrogenation reaction and to ensure a reasonable reaction rate. The selection of a non-polar solvent is based on the solubility of the starting material and product.

Diagram of the Synthesis Workflow

Caption: A schematic representation of the synthesis of this compound via catalytic hydrogenation.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. The gas chromatogram would show a single major peak corresponding to this compound, and the mass spectrum would exhibit a molecular ion peak (M+) and a characteristic fragmentation pattern consistent with its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be characterized by a complex series of overlapping signals in the aliphatic region (typically 0.8-1.8 ppm). A triplet around 0.88 ppm would correspond to the terminal methyl group of the octadecyl chain. The protons on the cyclohexane ring would appear as broad multiplets.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexane ring and the octadecyl chain, providing confirmation of the carbon skeleton.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to be relatively simple, dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of peaks in the regions characteristic of double or triple bonds and functional groups would confirm the saturated hydrocarbon structure.

Applications in Drug Development

The unique physicochemical properties of this compound make it a promising candidate for various applications in drug development, primarily as a lipophilic excipient. Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations that contain potent active ingredients in small amounts, or to confer a therapeutic enhancement on the active ingredient in the final dosage form, such as facilitating drug absorption, reducing viscosity, or enhancing solubility.

The highly lipophilic nature of this compound makes it particularly suitable for the formulation of poorly water-soluble drugs. By incorporating such drugs into a lipid-based matrix containing this compound, their dissolution and subsequent absorption can be significantly improved.

Potential Roles of this compound in Pharmaceutical Formulations:

-

Solubility Enhancer: For lipophilic drugs, this compound can act as a carrier, keeping the drug in a solubilized state within the formulation, which can enhance bioavailability.

-

Component of Topical Formulations: Its low volatility, high stability, and hydrophobic nature make it a potential ingredient in creams, ointments, and transdermal patches. It can act as a vehicle for the API and may also modulate the release of the drug from the formulation.

-

Controlled-Release Agent: In solid dosage forms, this compound could be used as a matrix-forming agent to control the release of the API over an extended period. Its solid nature at room temperature and defined melting point could be exploited in melt-granulation or hot-melt extrusion processes.

Diagram of Properties and Potential Applications

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Octadecylcyclohexane

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of octadecylcyclohexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond fundamental principles to explore the nuanced steric and entropic factors governing the conformational equilibrium of long-chain alkyl-substituted cyclohexanes. In the absence of a definitive experimentally-derived A-value for the n-octadecyl group, this guide presents a reasoned analysis based on established trends for shorter n-alkyl chains. Furthermore, it offers detailed, field-proven experimental and computational protocols for determining the precise conformational preferences of this compound, empowering researchers to conduct their own empirical investigations.

Foundational Principles: The Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles of approximately 109.5° and minimize torsional strain, it adopts a puckered three-dimensional structure.[1][2] The most stable of these arrangements is the chair conformation , which eliminates virtually all angle and eclipsing strain.[3][4]

In a chair conformation, the twelve hydrogen atoms occupy two distinct types of positions:

-

Axial (a): Six bonds are oriented parallel to the principal C3 axis of the ring, pointing straight up or down.

-

Equatorial (e): Six bonds point out from the "equator" of the ring.

At room temperature, the cyclohexane ring is in a state of rapid dynamic equilibrium, undergoing a "ring flip" or "chair-chair interconversion" approximately 10^5 times per second.[4] This process converts all axial bonds to equatorial and all equatorial bonds to axial.[5] For an unsubstituted cyclohexane ring, these two chair conformers are identical and isoenergetic.

However, when a non-hydrogen substituent is present, as in this compound, the two chair conformers are no longer energetically equivalent.[6] One conformer places the substituent in an axial position, while the other places it in an equatorial position.

The energy difference between these two conformers is primarily driven by steric strain. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). These interactions are known as 1,3-diaxial interactions .[7] The equatorial position, being directed away from the bulk of the ring, is significantly less sterically hindered. Consequently, the chair conformation with the substituent in the equatorial position is almost always the more stable, lower-energy state.[7][8]

This energetic preference is quantified by the A-value , defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1][9] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk of the substituent.[9]

The Octadecyl Substituent: An Analysis of Expected Behavior

Steric Effects and the "Effective" Bulk of n-Alkyl Chains

A common misconception is that increasing the length of a linear alkyl chain will proportionally increase its steric bulk and thus its A-value. However, experimental data for smaller n-alkyl groups refutes this.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | ~1.74 |

| -CH₂CH₃ (Ethyl) | ~1.79 |

| -CH(CH₃)₂ (Isopropyl) | ~2.15 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

| Table 1: Comparative A-values for common alkyl substituents. Data sourced from multiple organic chemistry resources.[9][10] |

The A-values for methyl and ethyl groups are remarkably similar. This indicates that the primary source of 1,3-diaxial strain comes from the first methylene group (-CH₂-) attached to the ring. The remainder of the flexible alkyl chain can orient itself in a low-energy, anti-staggered conformation that extends away from the cyclohexane ring, thereby avoiding significant interaction with the axial hydrogens.[7]

Based on this trend, it is highly probable that the A-value for the n-octadecyl group is approximately 1.8-2.0 kcal/mol , very similar to that of an ethyl or propyl group. The extensive C17 tail of the substituent is not expected to contribute significantly to the 1,3-diaxial strain.

The Role of Intramolecular Interactions and Entropy

While direct 1,3-diaxial steric hindrance is the dominant factor, the flexible nature of the octadecyl chain introduces other potential considerations:

-

Intramolecular Dispersion Forces: The long alkyl chain has the potential to "fold back" and interact with the cyclohexane ring or itself via London dispersion forces.[11] While these forces are weak, their cumulative effect over a long chain could subtly influence the overall energy landscape. However, such folded conformations are generally less probable in solution due to unfavorable entropic costs.

-

Entropic Considerations: The conformational freedom of the long octadecyl chain is immense. When the cyclohexane ring is in the conformation where the octadecyl group is axial, the chain's movement is slightly more restricted than when it is in the less-crowded equatorial position. This difference in conformational entropy could make a minor contribution to the overall free energy difference (A-value), favoring the equatorial position.[12]

Despite these secondary effects, the conformational equilibrium of this compound will be overwhelmingly dominated by the steric preference to place the substituent in the equatorial position. We can confidently predict that at equilibrium, well over 95% of this compound molecules will exist in the equatorial conformation.

Diagrammatic Representation of Conformational Equilibrium

The equilibrium between the two chair conformations of this compound is a central concept.

Caption: Axial-Equatorial equilibrium in this compound.

Methodologies for Empirical Determination of Conformational Equilibrium

To move from reasoned hypothesis to empirical fact, experimental and computational methods are required. The following sections detail the authoritative protocols for determining the A-value of a substituent like the octadecyl group.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The chair-chair interconversion is a rapid process at room temperature, resulting in a time-averaged NMR spectrum where axial and equatorial protons are indistinguishable.[13] By significantly lowering the temperature, this ring flip can be slowed to the point where it is "frozen" on the NMR timescale.[14][15] This allows for the direct observation and quantification of both the axial and equatorial conformers.

Workflow Diagram:

Caption: Workflow for A-value determination via Low-Temperature NMR.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or toluene-d₈). The choice of solvent is critical; it must have a freezing point below the target experimental temperature. Toluene-d₈ is often preferred for very low-temperature work.

-

Transfer the solution to a high-quality NMR tube.

-

-

Room Temperature Spectrum:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). This will serve as a reference, showing the time-averaged signals for the cyclohexane and octadecyl protons.

-

-

Low-Temperature Analysis:

-

Place the sample in the NMR spectrometer and slowly lower the temperature of the probe using the instrument's variable temperature unit. Monitor the spectrum periodically as the temperature decreases.

-

As the temperature drops, the signals will broaden, coalesce, and then re-sharpen into two distinct sets of signals corresponding to the now slow-exchanging axial and equatorial conformers. This is known as the "decoalescence" temperature.

-

Continue to cool the sample well below the decoalescence temperature (e.g., -100 °C) to ensure the exchange is fully frozen on the NMR timescale.[13]

-

-

Data Acquisition and Processing:

-

Acquire a high-resolution ¹H NMR spectrum at the final low temperature.

-

Carefully integrate a well-resolved signal corresponding to a specific proton (e.g., the methine proton on C1) for both the axial and equatorial conformers. The ratio of these integrals directly corresponds to the ratio of the conformers at that temperature.

-

-

Calculation of A-value:

-

Calculate the equilibrium constant, Keq:

-

Keq = [Equatorial Conformer] / [Axial Conformer] = (Integral of Equatorial Signal) / (Integral of Axial Signal)

-

-

Calculate the Gibbs free energy difference (the A-value) using the equation:

-

ΔG° = -RT ln(Keq)

-

Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

-

Computational Protocol: Molecular Mechanics and Density Functional Theory (DFT)

Causality: Computational chemistry provides a powerful, cost-effective method for predicting the relative stabilities of conformers.[16] Molecular Mechanics (MM) offers a rapid way to generate and evaluate many possible conformations, while Density Functional Theory (DFT) provides a much more accurate calculation of the electronic energy difference between the lowest-energy axial and equatorial structures.[17]

Workflow Diagram:

Caption: Workflow for A-value calculation via computational chemistry.

Step-by-Step Methodology:

-

Structure Building:

-

Using a molecular modeling program (e.g., Avogadro, Maestro), build two separate models of this compound: one with the octadecyl group in a pure axial position and one in a pure equatorial position.[3]

-

-

Initial Optimization with Molecular Mechanics (MM):

-

For both the axial and equatorial starting structures, perform a conformational search and energy minimization using a robust molecular mechanics force field (e.g., MMFF94 or MM3).

-

Rationale: This step is crucial for a molecule with a flexible chain. It efficiently explores the many possible rotational conformations of the octadecyl tail to find the lowest-energy arrangement for both the axial and equatorial states. DFT is too computationally expensive for this initial broad search.

-

-

Geometry Optimization with Density Functional Theory (DFT):

-

Take the lowest-energy axial and equatorial conformers identified from the MM step.

-

Perform a full geometry optimization on each using a reliable DFT method and basis set, such as B3LYP/6-31G(d).[17][18] This step refines the molecular geometry based on quantum mechanical principles, providing a much more accurate structure and electronic energy.

-

-

Frequency Calculation:

-

On the two DFT-optimized structures, perform a frequency calculation using the same level of theory (B3LYP/6-31G(d)).

-

Self-Validation: This step is critical for ensuring trustworthiness. A true energy minimum will have zero imaginary frequencies. A structure with one or more imaginary frequencies is a transition state, not a stable conformer, and the optimization must be redone.

-

This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy, which are necessary for an accurate final energy value.[16]

-

-

Calculation of A-value:

-

Extract the final Gibbs free energy (Sum of electronic and thermal Free Energies) for both the optimized axial (G_axial) and equatorial (G_equatorial) conformers.

-

The calculated A-value is the difference between these energies:

-

A-value (ΔG) = G_axial - G_equatorial

-

-

Convert the energy from Hartrees to kcal/mol (1 Hartree ≈ 627.5 kcal/mol) for comparison with experimental values.[17]

-

Conclusion and Implications

The conformational analysis of this compound, while seemingly academic, has profound implications in fields where molecular shape and non-covalent interactions are paramount. In drug development, a cyclohexane core is a common scaffold, and the orientation of its substituents dictates how it fits into a binding pocket. In materials science, the packing and phase behavior of long-chain alkylated molecules, such as those found in lubricants or liquid crystals, are governed by their preferred conformations.[19][20]

Based on established principles, the octadecyl group is predicted to have an A-value of approximately 1.8-2.0 kcal/mol, leading to a strong preference for the equatorial position. This guide provides the detailed experimental and computational frameworks necessary to validate this prediction and precisely quantify the conformational equilibrium. By synthesizing fundamental theory with actionable protocols, researchers are equipped to confidently analyze and predict the behavior of this and other complex substituted cyclohexane systems.

References

-

Datta, S., Ho, J., Limpanuparb, T., & Lorpaiboon, W. (2022). A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods. RSC Advances, 12(40), 26085-26094. [Link]

-

ResearchGate. (2024). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Request PDF. [Link]

-

Wikipedia. (2024). A value. [Link]

-

Kim, D., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au, 1(9), 1365–1373. [Link]

-

Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

-

Hogan, N. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]

-

Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 6(1), 1-11. [Link]

-

Chemistry LibreTexts. (2024). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2014). The Cyclohexane Chair Flip. Master Organic Chemistry. [Link]

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I. [Link]

-

Dwight, W. J., et al. (2021). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry, 95(4), 1222-1225. [Link]

-

Kadrowski, B. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. YouTube. [Link]

-

Reddit. (2019). Cyclohexane 'A values' for Substituents. r/chemhelp. [Link]

-

University of Wisconsin-Madison. (n.d.). Table of A-Values. CHEM 330 handout. [Link]

-

De la Fuente, I. M., et al. (2023). n-Pentadecane and n-Alkylcyclohexane Mixtures: Viscosity Deviations and Excess Molar Volumes, Speeds of Sound, and Isentropic Compressibilities at 0.1 MPa. Journal of Chemical & Engineering Data, 68(9), 2415-2429. [Link]

-

De la Fuente, I. M., et al. (2023). Densities, Viscosities, and Speeds of Sound of n-Tetradecane and n-Alkylcyclohexane Binary Mixtures within the Temperature Range (288.15–333.15) K. Journal of Chemical & Engineering Data, 68(7), 1761-1775. [Link]

-

Gonzalez, O. (2020, May 7). Introduction to Cyclohexane Conformations and Molecular Dynamics. YouTube. [Link]

-

International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. IJERT, 3(1). [Link]

-

University of California, Irvine. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. UCI Department of Chemistry. [Link]

-

Al-Bayati, R. E., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Magnetic Resonance in Chemistry, 49(9), 558-564. [Link]

-

ResearchGate. (2024). Conformational properties of 1-methyl-1-germacyclohexane: Low-temperature NMR and quantum chemical calculations. [Link]

-

University of Illinois Springfield. (n.d.). Conformational Analysis. CHE 267. [Link]

-

The Organic Chemistry Tutor. (2020, May 30). 1H NMR of cyclohexane. YouTube. [Link]

-

ResearchGate. (2024). Inter- and intramolecular CF···C=O interactions on aliphatic and cyclohexane carbonyl derivatives. Request PDF. [Link]

-

University of Texas at Dallas. (n.d.). Relation Between Substituents on Cyclohexane. CHEM 2323. [Link]

-

Chemistry LibreTexts. (2022). 4.4: Substituted Cyclohexanes. [Link]

-

Tycko, R. (2013). NMR at Low and Ultra-Low Temperatures. Accounts of Chemical Research, 46(9), 1923–1932. [Link]

-

ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Preprint. [Link]

-

National Institutes of Health. (2013). NMR at low and ultralow temperatures. PubMed. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

KPU Pressbooks. (2021). 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link]

-

ResearchGate. (2019). Ring inversion in cyclohexane: a textbook example. [Link]

-

Slideshare. (2018). Conformational analysis of cyclohexane. [Link]

-

National Institutes of Health. (2023). Dispersion Interactions in Condensed Phases and inside Molecular Containers. Accounts of Chemical Research, 56(23), 3295-3308. [Link]

-

National Institutes of Health. (2002). Pressure effects on intra- and intermolecular interactions within proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1595(1-2), 235-249. [Link]

Sources

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. Dispersion Interactions in Condensed Phases and inside Molecular Containers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR at low and ultralow temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijert.org [ijert.org]

- 17. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

The Synthesis and Purification of High-Purity Octadecylcyclohexane: A Technical Guide for Researchers

Introduction

Octadecylcyclohexane (C24H48), a long-chain alkyl-substituted cycloalkane, is a compound of significant interest in various research and development sectors.[1] Its unique physicochemical properties, including high hydrophobicity, thermal stability, and a well-defined molecular structure, make it an invaluable tool for applications ranging from high-performance lubricants and viscosity modifiers to its use as a non-polar solvent in specialized chemical reactions. In the pharmaceutical and materials science fields, high-purity this compound serves as a critical reference standard, a building block for novel drug delivery systems, and a component in the formulation of advanced polymers.

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound for research purposes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and verify this compound to a high degree of purity, ensuring the reliability and reproducibility of their experimental outcomes.

Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of a long-chain aromatic precursor followed by the saturation of the aromatic ring. The most common and reliable approach involves a Friedel-Crafts acylation, a subsequent reduction of the resulting ketone, and finally, catalytic hydrogenation.

Diagram of the Synthetic Workflow

Caption: A general workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the electrophilic aromatic substitution of benzene with an acyl group, a reaction known as Friedel-Crafts acylation.[2][3] This reaction forms a ketone, 1-phenyloctadecan-1-one, which serves as the precursor to the final product. The use of an acyl chloride, such as octadecanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a standard and effective method.[2][3]

Experimental Protocol: Synthesis of 1-Phenyloctadecan-1-one

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to an excess of dry benzene, which also serves as the solvent.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add octadecanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or a similar organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 1-phenyloctadecan-1-one can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Step 2: Reduction of the Aryl Ketone

The carbonyl group of 1-phenyloctadecan-1-one must be reduced to a methylene group to form octadecylbenzene. Two classical methods are highly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

-

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1][4][5] It is particularly effective for aryl-alkyl ketones.[1] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.

-

Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[6][7][8][9][10] It is a valuable alternative for substrates that are sensitive to acid.[8]

Experimental Protocol: Clemmensen Reduction of 1-Phenyloctadecan-1-one

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction: To a round-bottom flask containing the prepared zinc amalgam, add concentrated hydrochloric acid, water, and toluene. Add the 1-phenyloctadecan-1-one to this mixture.

-

Reflux: Heat the mixture under reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Work-up and Extraction: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield crude octadecylbenzene. Further purification can be achieved by vacuum distillation.

Step 3: Catalytic Hydrogenation of Octadecylbenzene

The final step is the saturation of the benzene ring of octadecylbenzene to yield this compound. This is achieved through catalytic hydrogenation, a process that adds hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.[11]

Experimental Protocol: Hydrogenation of Octadecylbenzene

-

Catalyst and Solvent: In a high-pressure hydrogenation vessel (Parr apparatus), place octadecylbenzene dissolved in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.[10] Add a catalytic amount of a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst).[6][12]

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C).[13]

-

Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen tank. The reaction is complete when hydrogen uptake ceases.

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.

Purification of this compound

Achieving high purity is paramount for research applications. The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual catalyst. A combination of purification techniques is often necessary.

Purification Strategy Overview

Caption: A decision tree for the purification of this compound.

High-Vacuum Fractional Distillation

Fractional distillation is an effective method for separating compounds with different boiling points.[12][14] Due to the high molecular weight and consequently high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal decomposition.[15][16][17]

Key Parameters for High-Vacuum Distillation

| Parameter | Recommended Value/Condition | Rationale |

| Pressure | < 1 mmHg (1 Torr) | Lowers the boiling point to prevent thermal degradation.[15][16] |

| Column Type | Vigreux or packed column | Provides multiple theoretical plates for efficient separation.[14] |

| Heating | Oil bath or heating mantle | Ensures uniform and controlled heating. |

| Fraction Collection | Multiple fractions based on boiling point | Allows for the separation of impurities with different volatilities. |

Recrystallization

If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective purification technique.[16][18][19][20] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[18]

Solvent Selection for Recrystallization of Non-polar Compounds

| Solvent/Solvent System | Polarity | Comments |

| Hexane/Heptane | Non-polar | Good for dissolving non-polar compounds at elevated temperatures.[3][21] |

| Ethanol | Polar | Can be effective if the impurities have different polarities.[3][21] |

| Acetone/Hexane | Mixed | A polar/non-polar mixture can be fine-tuned for optimal solubility.[21] |

| Toluene | Non-polar (aromatic) | Useful for compounds that are not soluble in aliphatic hydrocarbons.[3] |

General Recrystallization Protocol

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC is a powerful tool.[22][23] Reversed-phase HPLC is particularly suitable for non-polar compounds like this compound.[23][24][25][26][27]

Considerations for Preparative Reversed-Phase HPLC

| Parameter | Selection/Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic interactions for retaining non-polar analytes.[24][26] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | A polar mobile phase is used to elute the non-polar compound.[24] |

| Gradient Elution | Increasing organic solvent concentration | Allows for the efficient elution of the target compound while separating it from impurities. |

| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Suitable for compounds lacking a UV chromophore. |

Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds.[28] It provides information on the retention time, which is characteristic of the compound, and the mass spectrum, which gives information about its molecular weight and fragmentation pattern.[19][29]

Expected GC-MS Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 336. The fragmentation pattern will likely involve the loss of alkyl chains and fragmentation of the cyclohexane ring, leading to characteristic peaks at m/z values corresponding to [CnH2n+1]⁺ and [CnH2n-1]⁺ fragments.[20][29] A prominent peak corresponding to the cyclohexyl cation (m/z 83) or related fragments is also anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity/Description |

| ¹H NMR | ~0.88 | Triplet (terminal -CH₃ of the octadecyl chain) |

| ~1.25 | Broad multiplet (-(CH₂)₁₆- of the octadecyl chain) | |

| ~1.10-1.80 | Multiplet (cyclohexyl protons) | |

| ¹³C NMR | ~14.1 | Terminal -CH₃ |

| ~22.7 | -CH₂- adjacent to the terminal methyl | |

| ~26-34 | Other -CH₂- carbons of the octadecyl and cyclohexyl rings | |

| ~37-38 | -CH- of the cyclohexane ring attached to the octadecyl chain |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.[13][18][30]

Conclusion

The synthesis and purification of high-purity this compound require a systematic and well-executed multi-step approach. By carefully selecting the appropriate synthetic route, employing effective reduction and hydrogenation techniques, and utilizing a combination of purification methods, researchers can obtain this valuable compound with the high degree of purity necessary for demanding research applications. Rigorous characterization using modern analytical techniques is the final and crucial step to validate the identity and quality of the synthesized material, ensuring the integrity of subsequent scientific investigations.

References

-

Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]

-

Clark, J. (2023). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Chemistry Steps. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Clemmensen Reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

ChemistryViews. (2013). 100th Anniversary: Clemmensen Reduction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

Wikipedia. (2023). Fractional distillation. Retrieved from [Link]

- He, Y., et al. (2011). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).

-

University of Wollongong. (n.d.). Recrystallisation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]

-

Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

-

LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Lai, Y. (2023). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

-

BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

J&K Scientific LLC. (2023). Wolff-Kishner Reduction. Retrieved from [Link]

- Li, M., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42(2), 209-217.

-

ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. Retrieved from [Link]

- U.S. Patent No. 2,671,053. (1954).

-

Energy Education. (2023). Fractional distillation. Retrieved from [Link]

-

Welch Vacuum. (n.d.). Fractional Distillation. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Introduction to Mass Spectrometry and GC-MS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-octyn-1-ol. Retrieved from [Link]

-

ResearchGate. (2019). Hydrogenation of benzene and toluene over size controlled Pt/SBA-15 catalysts: Elucidation of the Pt particle size effect on reaction kinetics. Retrieved from [Link]

-

ResearchGate. (2010). One-pot synthesis of 9-aryl-1,8-dioxo-1,2,3,4,6,7,8-octahydroxanthenes catalyzed by p-dodecylbenzene sulfonic acid in aqueous media. Retrieved from [Link]

-

ResearchGate. (2013). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Retrieved from [Link]

-

Digital Commons @ University of Rhode Island. (2014). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

- U.S. Patent Application No. 14/118,290. (2014). Process of preparing grignard reagent.

-

Organic Syntheses. (n.d.). cyclohexylcarbinol. Retrieved from [Link]

-

ResearchGate. (2022). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]

-

ChemRxiv. (2020). Toluene Hydrogenation Catalyzed by Pt Nanoparticles: Kinetically Relevant Steps, Binding Ensembles, and Temperature Effects on. Retrieved from [Link]

-

PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

Nanoscale Advances. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Retrieved from [Link]

- U.S. Patent No. 3,856,867. (1974).

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]

- 4. organicreactions.org [organicreactions.org]

- 5. 100th Anniversary: Clemmensen Reduction - ChemistryViews [chemistryviews.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 1,4-Dimethyl-3-n-octadecylcyclohexane | C26H52 | CID 282770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. energyeducation.ca [energyeducation.ca]

- 13. researchgate.net [researchgate.net]

- 14. Fractional distillation - Wikipedia [en.wikipedia.org]

- 15. valveandcontrol.com [valveandcontrol.com]

- 16. US2671053A - Method and apparatus for high vacuum distillation - Google Patents [patents.google.com]

- 17. brandtech.com [brandtech.com]

- 18. researchgate.net [researchgate.net]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Reagents & Solvents [chem.rochester.edu]

- 22. rubingroup.org [rubingroup.org]

- 23. waters.com [waters.com]

- 24. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 25. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. english.gyig.cas.cn [english.gyig.cas.cn]

- 29. whitman.edu [whitman.edu]

- 30. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)

A Note on Chemical Identification: This guide focuses on the chemical compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is commonly known as 5-Nitrovanillin. Its correct and verified CAS Registry Number is 6635-20-7 . The initially provided CAS number, 4445-06-1, authoritatively corresponds to N-Octadecylcyclohexane, a compound with distinctly different properties and applications. Given the specified audience of researchers and drug development professionals, and the significant role of 5-Nitrovanillin as a precursor in pharmaceutical synthesis, this guide has been developed to provide comprehensive data on this pertinent compound.

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, or 5-Nitrovanillin, is a nitrated derivative of vanillin, the primary chemical component of vanilla extract.[1] It presents as a yellow crystalline powder and is a cornerstone intermediate in synthetic organic and medicinal chemistry.[1] The strategic incorporation of a nitro group onto the vanillin scaffold dramatically influences the molecule's electronic properties and reactivity, rendering it a highly versatile building block.[2] Its molecular structure is characterized by a benzaldehyde core substituted with hydroxyl, methoxy, and nitro functional groups.[3] This unique arrangement of reactive sites allows for a multitude of chemical transformations, making 5-Nitrovanillin a critical starting material for a diverse array of complex molecules, including active pharmaceutical ingredients (APIs), novel heterocyclic compounds, and other bioactive molecules.[1][3] Of particular significance is its role as a key precursor in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone, which are vital in the therapeutic management of Parkinson's disease.[1][3]

Physicochemical and Spectroscopic Profile

The distinct physical and chemical properties of 5-Nitrovanillin are fundamental to its handling, reactivity, and analytical characterization.

Physical Properties

5-Nitrovanillin is a yellow to yellow-green crystalline solid with a characteristic odor.[3][4] It is sparingly soluble in water but demonstrates good solubility in heated alkali solutions and methanol.[3][5] The morphology of its crystals is dependent on the recrystallization solvent, forming pale yellow plates from acetic acid and needle-like crystals from ethanol.[3][5]

| Property | Value | References |

| CAS Number | 6635-20-7 | [3] |

| Molecular Formula | C₈H₇NO₅ | [3] |

| Molecular Weight | 197.14 g/mol | [3] |

| Appearance | Yellow to yellow-green crystalline powder | [3][4] |

| Melting Point | 172–178 °C | [6] |

| Boiling Point | 212.3 °C | [3] |

| Flash Point | 97 °C | [3] |

| Density | 1.456 g/cm³ | [4] |

| Water Solubility | 700 mg/L at 23 °C | [4] |

| logP | 0.301 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the unequivocal identification and characterization of 5-Nitrovanillin.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehyde, aromatic, and methoxy protons. In DMSO-d₆, the aldehyde proton typically appears as a singlet around 9.8 ppm. The aromatic protons show distinct signals, for instance, at approximately 8.2 and 7.8 ppm. The methoxy protons present as a singlet.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A broad band in the region of 3300-3100 cm⁻¹ corresponds to the hydrogen-bonded O-H stretching vibration. The C=O stretching of the aldehyde group is typically observed around 1670 cm⁻¹. Other significant peaks include those for C=C stretching of the aromatic ring and C-O stretching.[9]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[10]

Synthesis of 5-Nitrovanillin: Experimental Protocols

The most prevalent method for the synthesis of 5-Nitrovanillin is the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups on the vanillin ring are ortho, para-directing, making the 5-position electronically and sterically favorable for nitration.[11]

Protocol 1: Classical Nitration with Nitric Acid in Glacial Acetic Acid

This is a conventional and widely used laboratory-scale method.[12]

Principle: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich vanillin ring.

Methodology:

-

In a fume hood, dissolve vanillin in glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature remains controlled.[2]

-

After the addition is complete, allow the reaction to stir for a specified period. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitrovanillin.[2]

-

Collect the yellow solid product by filtration, wash it thoroughly with cold water, and dry.[2]

-

For further purification, recrystallize the crude product from ethanol or acetic acid.[2]

Caption: Workflow for the classical synthesis of 5-Nitrovanillin.

Protocol 2: Low-Temperature Nitration in Dichloromethane (DCM)

This method offers better control over the exothermic reaction by using a chlorinated solvent at low temperatures.[12]

Methodology:

-

Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM) in a flask.

-

Place the flask in an ice-water bath to maintain a temperature of 0-5°C.[12]

-

Slowly add 12 mL of nitric acid dropwise to the cooled, stirring solution.[12]

-

After the complete addition of nitric acid, continue stirring the mixture at room temperature for about 20 minutes.[13]

-

Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours to facilitate precipitation.[1][12]

-

Collect the precipitate by filtration and recrystallize from ethanol to obtain pure 5-Nitrovanillin.[13]

Protocol 3: "Green" Synthesis with Cerium (IV) Ammonium Nitrate (CAN)

This approach is more environmentally friendly, avoiding the use of concentrated strong acids.[14]

Methodology:

-

In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and polyethylene glycol-400 (1.25 mmol) as a phase transfer catalyst.[12]

-

While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.58 mmol) in water dropwise.[12]

-

Stir the reaction mixture at a temperature between 20-60°C for 1.0-2.5 hours.[14]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the yellow solid product.[14]

-

Collect the product by filtration and wash with distilled water.[14]

Chemical Reactivity and Synthetic Applications

The presence of multiple functional groups makes 5-Nitrovanillin a versatile synthon. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic addition reactions, such as the formation of Schiff bases.[2]

Key Reactions:

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-nitrovanillic acid, using suitable oxidizing agents.[11]

-

Reduction: The nitro group can be selectively reduced to an amino group, yielding 5-aminovanillin, a valuable intermediate for further derivatization.[5]

-

Condensation Reactions: The aldehyde group readily condenses with primary amines to form Schiff bases (imines) and with compounds containing active methylene groups (e.g., nitromethane in a Knoevenagel reaction) to form substituted styrenes.[2][3] It also reacts with hydrazides to form hydrazones, which can be cyclized to 1,3,4-oxadiazoles.[3]

-

Demethylation: The methoxy group can be cleaved using reagents like hydrobromic acid or lithium hydroxide and thiophenol to yield 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).[3] This reaction is a critical step in the synthesis of certain pharmaceuticals.

Role in Pharmaceutical Synthesis

5-Nitrovanillin is a pivotal intermediate in the synthesis of several important drugs, most notably for Parkinson's disease.

-

Entacapone Synthesis: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), derived from the demethylation of 5-Nitrovanillin, is a key precursor for the COMT inhibitor Entacapone.[3]

-

Opicapone Synthesis: A more recent synthetic route for the COMT inhibitor Opicapone involves the direct reaction of 5-Nitrovanillin with hydroxylamine hydrochloride to form the corresponding nitrile, which is then further elaborated.[3]

Caption: Role of 5-Nitrovanillin as a precursor in Entacapone synthesis.

Safety and Handling

As a laboratory chemical, 5-Nitrovanillin requires careful handling to minimize risks.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][15] It may also cause respiratory irritation (H335).[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin and eye contact.[17] In case of dust generation, use a suitable respirator.[16]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[17]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[17]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical aid.[17]

-

Conclusion

5-Nitrovanillin (CAS 6635-20-7) is a compound of significant interest to the scientific and pharmaceutical research communities. Its rich chemistry, stemming from a unique combination of functional groups, makes it an invaluable and versatile precursor in organic synthesis. A thorough understanding of its physicochemical properties, synthetic methodologies, and reactivity is paramount for its effective and safe utilization in the development of novel compounds, particularly in the pursuit of advanced therapeutics.

References

-

5-Nitrovanillin. In: Wikipedia. Accessed January 20, 2026. [Link]

-

5-Nitrovanillin. LookChem. Accessed January 20, 2026. [Link]

-

Material Safety Data Sheet - 5-Nitrovanillin, 99%. Cole-Parmer. Accessed January 20, 2026. [Link]

-

MSDS of 5-Nitrovanillin. Capot Chemical. Published October 27, 2008. Accessed January 20, 2026. [Link]

-

5-nitrovanillin. ChakraChem LifeSciences. Accessed January 20, 2026. [Link]

- Rahmawati R, Al-Idrus SW, Supriadi S, Sulman L. Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. 2021;4(1):104-107.

-

5-Nitrovanillin. PubChem. Accessed January 20, 2026. [Link]

-

5-Nitrovanillin. ChemBK. Published April 9, 2024. Accessed January 20, 2026. [Link]

-

5-Nitrovanillin - Optional[13C NMR] - Spectrum. SpectraBase. Accessed January 20, 2026. [Link]

-

5-nitrovanillin (C8H7NO5). PubChemLite. Accessed January 20, 2026. [Link]

-

Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana. Accessed January 20, 2026. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Accessed January 20, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 4. 5-Nitrovanillin|lookchem [lookchem.com]

- 5. Buy 5-Nitrovanillin | 6635-20-7 [smolecule.com]

- 6. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. 5-Nitrovanillin(6635-20-7) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aca.unram.ac.id [aca.unram.ac.id]

- 14. Page loading... [guidechem.com]

- 15. chakrachem.com [chakrachem.com]

- 16. capotchem.com [capotchem.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. echemi.com [echemi.com]

Octadecylcyclohexane solubility in organic solvents

An In-depth Technical Guide to the Solubility of Octadecylcyclohexane in Organic Solvents

Introduction: Understanding this compound

This compound (CAS No. 4445-06-1) is a saturated hydrocarbon featuring a long-chain C18 alkyl group (octadecyl) attached to a cyclohexane ring.[1] Its molecular formula is C₂₄H₄₈.[1][2] This unique structure, combining a bulky aliphatic ring with a long, flexible alkyl tail, renders it a distinctly non-polar and hydrophobic compound.[1] Key physicochemical properties, such as its relatively high melting point (approx. 43°C) and boiling point (approx. 409°C), are critical determinants of its behavior in solution.[3][4] For researchers and professionals in drug development, understanding the solubility of such a molecule is paramount for formulation design, particularly for creating non-aqueous or lipid-based delivery systems, and for predicting its interactions within complex mixtures.

The Theoretical Framework: Governing Principles of Solubility

The dissolution of a solute in a solvent is governed by the fundamental thermodynamic principle that the Gibbs free energy of mixing must be negative. This process is dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable qualitative guide, meaning that substances with similar polarities and intermolecular forces tend to be miscible.[5][6]

Intermolecular Forces at Play: For this compound, a non-polar molecule, the predominant intermolecular forces are the relatively weak van der Waals dispersion forces.[7][8] The dissolution process in an organic solvent can be broken down into three energetic steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the van der Waals forces holding the this compound molecules together in their solid lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Forming Solute-Solvent Interactions: Energy is released when new van der Waals forces are established between the this compound molecule and the surrounding solvent molecules.

Solubility in Non-Polar vs. Polar Solvents:

-

In Non-Polar Solvents (e.g., Hexane, Toluene): When this compound is mixed with a non-polar solvent, the intermolecular forces being broken (solute-solute and solvent-solvent) are of the same type and similar magnitude as the new forces being formed (solute-solvent).[8][9][10] This results in a small net enthalpy change, and the dissolution is driven primarily by the favorable increase in entropy, leading to high solubility.

-

In Polar Solvents (e.g., Water, Ethanol): Polar solvents like water are characterized by strong hydrogen bonds.[7][8] A significant amount of energy is required to break these bonds to create a cavity for the large, non-polar this compound molecule. The new solute-solvent interactions (van der Waals forces) are much weaker and do not release enough energy to compensate for the disruption of the solvent's hydrogen-bonding network.[7][9] This energetically unfavorable process results in extremely low to negligible solubility.[8]

Predicted Solubility Profile of this compound

While extensive, publicly available experimental data for this compound solubility across a wide range of solvents is limited, a reliable qualitative and semi-quantitative profile can be constructed based on the principles of chemical similarity and intermolecular forces. The following table categorizes common organic solvents and predicts the solubility of this compound.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; solute and solvent are both non-polar hydrocarbons dominated by van der Waals dispersion forces.[8][11] |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Strong van der Waals interactions between the non-polar solute and the non-polar aromatic solvent lead to favorable dissolution.[12] |

| Halogenated | Carbon Tetrachloride, Chloroform, Dichloromethane | High to Moderate | These solvents are non-polar or weakly polar and can effectively solvate large hydrocarbon molecules.[13] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | These solvents have dipole-dipole interactions. While they can dissolve some non-polar compounds, the large hydrophobic nature of this compound limits its solubility. |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The high energy required to break the strong hydrogen-bonding network of the solvent is not compensated by the weak solute-solvent interactions.[7][8][9] |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method, as established by Higuchi and Connors, is the gold standard for its reliability, particularly for compounds with low solubility.[14] This protocol ensures that a true thermodynamic equilibrium is achieved between the solid solute and the saturated solution.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Expert Insight: Using an excess of solute is a critical self-validating step. If all solute dissolves, the solution is not saturated, and the true solubility limit has not been reached.

-

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium.

-

Expert Insight: Equilibrium time can vary significantly. For a crystalline solid like this compound, 24 to 72 hours is a typical starting point. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial for analysis.

-

Expert Insight: Filtration is a crucial step to remove any microscopic solid particles that could artificially inflate the measured concentration. The filter material (e.g., PTFE) should be chosen for its chemical compatibility with the solvent.

-

-

Dilution & Analysis: Accurately dilute the saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC).

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Key Factors Influencing Solubility

The solubility of this compound is not a static property but a function of the physicochemical characteristics of both the solute and the solvent, as well as the external conditions. This relationship is visualized in the diagram below.

Sources

- 1. CAS 4445-06-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyclohexane, octadecyl- [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N-OCTADECYLCYCLOHEXANE CAS#: 4445-06-1 [m.chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. All about Solubility of Alkanes [unacademy.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Octadecylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecylcyclohexane, a long-chain alkyl-substituted cycloalkane, is a compound of significant interest in various industrial and pharmaceutical applications due to its unique physicochemical properties, including high thermal stability.[1][2] This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. It delves into the mechanistic pathways of its thermal decomposition, identifies the major degradation products, and presents a framework for its analysis using standard thermal analytical techniques. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound in their formulations.

Introduction: The Significance of this compound

This compound (C₂₄H₄₈) is a saturated hydrocarbon characterized by an eighteen-carbon alkyl chain attached to a cyclohexane ring. This molecular structure imparts a unique combination of properties, including high hydrophobicity, low volatility, and notable thermal and oxidative stability.[1][2] These characteristics make it a valuable component in applications such as high-performance lubricants, surfactants, and as a potential additive in polymer formulations.[2]

In the context of pharmaceutical sciences, long-chain lipids and hydrocarbons are explored for their role in drug delivery systems, particularly for the formulation of poorly soluble active pharmaceutical ingredients (APIs). Their ability to form stable matrices and act as phase change materials (PCMs) is also under investigation for controlled-release applications.[3][4][5] A thorough understanding of the thermal stability and degradation profile of this compound is therefore paramount to ensure the safety, efficacy, and shelf-life of any formulation in which it is a constituent.[6][7]

This guide will explore the fundamental aspects of this compound's behavior under thermal stress, providing the necessary insights for its effective and safe utilization.

Thermal Degradation Profile of this compound

The thermal degradation of this compound, like other long-chain alkylcyclohexanes, proceeds through a free-radical chain reaction mechanism.[1][8] The process is initiated by the homolytic cleavage of a carbon-carbon (C-C) bond, followed by a series of propagation steps including hydrogen abstraction and β-scission, and finally, termination steps.

Initiation

The initiation of the degradation process involves the breaking of a C-C bond to form two radical species. While the C-C bonds within the cyclohexane ring are relatively stable, the bonds in the long alkyl chain are more susceptible to cleavage at elevated temperatures.[1]

Propagation: The Main Reaction Pathways